![molecular formula C16H26N2O B7637896 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is a type of NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain. Memantine is a synthetic compound that was first synthesized in the 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
作用机制
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is involved in the communication between neurons. In Alzheimer's disease, excessive glutamate activity can cause damage to neurons, leading to cognitive decline. By blocking the activity of the NMDA receptor, 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can reduce the damage caused by excessive glutamate activity and improve cognitive function.
Biochemical and Physiological Effects:
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has been shown to have several biochemical and physiological effects in the brain. It can reduce the levels of glutamate in the brain and improve the function of the cholinergic system, which is involved in memory and cognitive function. 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can also increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor activity on neuronal function in a controlled manner. However, one limitation of using 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one is its potential toxicity at high doses. Careful control of dosage and exposure time is necessary to avoid toxic effects.
未来方向
There are several future directions for the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one. One direction is the development of new formulations of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one that can improve its bioavailability and reduce its potential toxicity. Another direction is the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in combination with other drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in animal models of neurological disorders can provide insights into its potential therapeutic effects and mechanisms of action.
合成方法
The synthesis of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one involves the reaction of adamantane with formaldehyde and methylamine to form 1-adamantylmethylamine. This intermediate is then reacted with 2-cyanopyrrolidine to form 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one. The synthesis of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
科学研究应用
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has been extensively studied in the field of neuroscience for its potential therapeutic effects in treating Alzheimer's disease. Research studies have shown that 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can improve cognitive function and slow down the progression of the disease. 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
属性
IUPAC Name |
4-[(1-adamantylmethylamino)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15-4-14(9-18-15)8-17-10-16-5-11-1-12(6-16)3-13(2-11)7-16/h11-14,17H,1-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYKTTWMZYMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCC4CC(=O)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
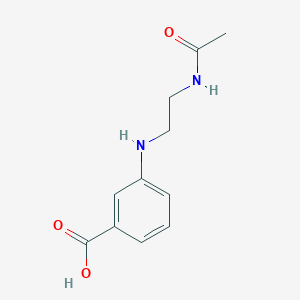
![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
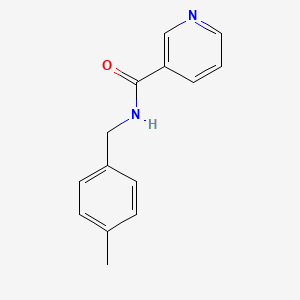
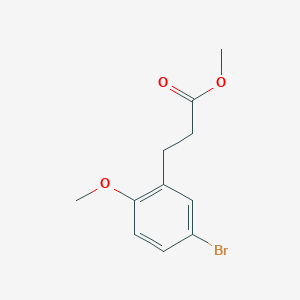
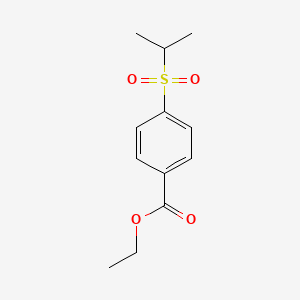
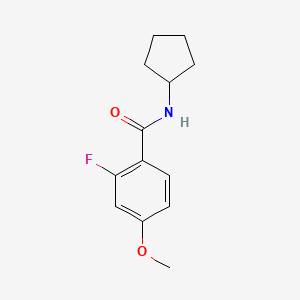
![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
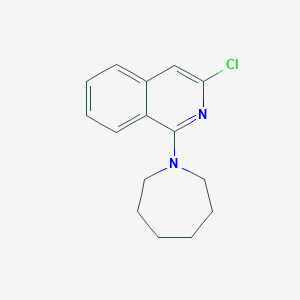

![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)

